molecular formula C18H18ClFN6O B15101646 N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B15101646
M. Wt: 388.8 g/mol
InChI Key: ZIQBTHMCNYZGDW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, a triazolopyridazine moiety, and a substituted phenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.

    Substitution on the phenyl ring:

    Coupling reactions: The final step involves coupling the triazolopyridazine core with the substituted phenyl ring and the piperidine moiety, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Halogenating agents: Chlorine gas, fluorine gas, N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials, such as polymers and advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and subsequently influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
  • N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylate
  • N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C18H18ClFN6O

Molecular Weight

388.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18ClFN6O/c1-11-22-23-16-4-5-17(24-26(11)16)25-8-6-12(7-9-25)18(27)21-13-2-3-15(20)14(19)10-13/h2-5,10,12H,6-9H2,1H3,(H,21,27)

InChI Key

ZIQBTHMCNYZGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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